2-({(2E)-3-[5-(4-chlorophenyl)-2-furyl]prop-2-enoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a furan ring, and a cyclopentathiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring substituted with a chlorophenyl group. This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization. The resulting intermediate is then subjected to a series of reactions, including amide formation and cyclopentathiophene ring construction, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The double bonds in the compound can be reduced to single bonds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the double bonds can produce fully saturated derivatives.
Scientific Research Applications
2-[(2E)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 2-[(2E)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as Tipepidine and Tioconazole contain the thiophene nucleus and exhibit similar biological activities.
Furan Derivatives: Compounds like furanones and furfuryl alcohol share the furan ring structure and have comparable chemical properties.
Uniqueness
What sets 2-[(2E)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE apart is its combination of functional groups, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H17ClN2O3S |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
2-[[(E)-3-[5-(4-chlorophenyl)furan-2-yl]prop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C21H17ClN2O3S/c22-13-6-4-12(5-7-13)16-10-8-14(27-16)9-11-18(25)24-21-19(20(23)26)15-2-1-3-17(15)28-21/h4-11H,1-3H2,(H2,23,26)(H,24,25)/b11-9+ |
InChI Key |
LHNAXNQMORAXEW-PKNBQFBNSA-N |
Isomeric SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=C(O3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.